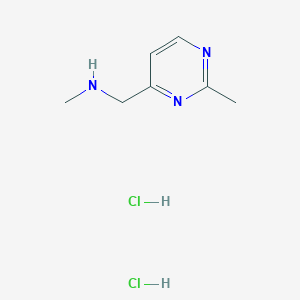![molecular formula C9H7BrN2O2 B1396871 Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate CAS No. 1342811-51-1](/img/structure/B1396871.png)
Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
説明
“Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate” is a chemical compound with the molecular formula C7H5BrN2 . It is a derivative of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid and is used as a reagent in the synthesis of various compounds .
Synthesis Analysis
The synthesis of “Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate” and its derivatives involves a series of chemical reactions . The specific synthesis process can vary depending on the desired end product .Molecular Structure Analysis
The molecular structure of “Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate” is characterized by a pyrrolopyridine core with a bromine atom at the 6-position . The InChI code for this compound is 1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) .Chemical Reactions Analysis
“Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate” can undergo various chemical reactions, particularly in the presence of suitable catalysts . For instance, it can be used as a reagent in the synthesis of azetidinylpiperidine derivatives .Physical And Chemical Properties Analysis
“Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate” is a solid at room temperature . It has a molecular weight of 197.03 . The compound should be stored in a dark place, under an inert atmosphere .科学的研究の応用
Cancer Therapeutics: FGFR Inhibitors
Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate: serves as a core structure for the synthesis of derivatives that act as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR). Abnormal activation of FGFR signaling pathways is a key factor in the development of various cancers. Derivatives of this compound have shown inhibitory activity against FGFR1, FGFR2, and FGFR3, with potential therapeutic applications in treating cancers such as breast, lung, prostate, bladder, and liver cancer .
Anti-Tumor Activity
Derivatives of this compound have been evaluated for their anti-tumor activity. For instance, compound 4h, a derivative, has demonstrated potent inhibitory effects on breast cancer cell proliferation, inducing apoptosis and significantly reducing cell migration and invasion .
Lead Compound Optimization
Due to its low molecular weight and potent activity, Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate derivatives are considered appealing lead compounds for further optimization in drug development. Their structure allows for modifications that can enhance therapeutic efficacy and pharmacokinetic properties .
Signal Transduction Pathway Research
The compound’s derivatives are valuable in studying signal transduction pathways, particularly those involving the FGF–FGFR axis. This axis regulates critical physiological processes such as organ development, cell proliferation, migration, and angiogenesis .
Development of Novel Chemotypes
The compound provides a scaffold for the development of novel chemotypes for FGFR inhibitors. Researchers utilize structure-based design strategies to create new derivatives that can serve as potent FGFR inhibitors, contributing to the discovery of new therapeutic agents .
Agricultural Chemical Research
While the search did not yield specific applications in agriculture, the structural motif of pyrrolopyridine, to which Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate belongs, is recognized for its potential use in agricultural chemicals. The development of derivatives from this class of compounds could lead to new agrochemicals with unique properties .
Safety And Hazards
“Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate” is classified as a dangerous substance. It carries the GHS hazard pictograms GHS05, GHS07, and GHS09 . The hazard statements associated with this compound include H302-H317-H318-H411 , indicating that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-11-8-5(6)2-3-7(10)12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPCLKVZVKAFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396788.png)



![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride](/img/structure/B1396794.png)
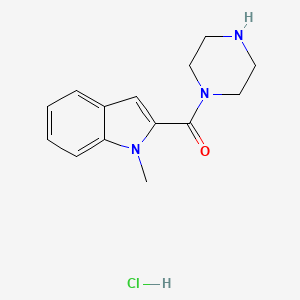
![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1396796.png)
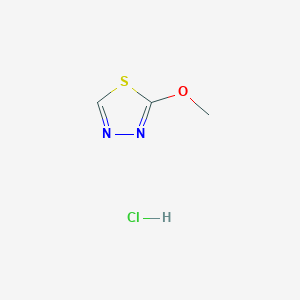
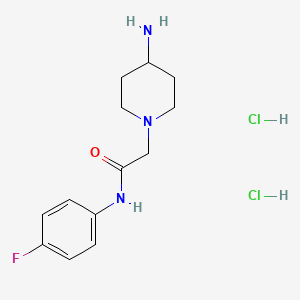
![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1396804.png)
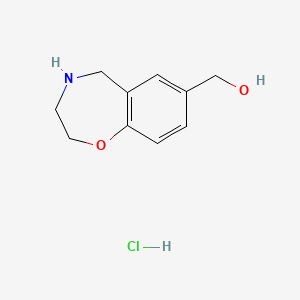
![4-Amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride](/img/structure/B1396808.png)
![[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride](/img/structure/B1396809.png)
